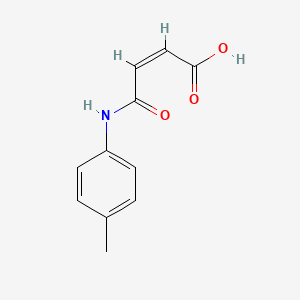

Maleanilic acid, p-methyl-

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of maleanilic acid, p-methyl-, typically involves the reaction of maleic anhydride with p-methylaniline. The procedure is as follows:

- In a three-necked flask equipped with a paddle-type stirrer, reflux condenser, and dropping funnel, dissolve maleic anhydride in anhydrous ethyl ether.

- Add a solution of p-methylaniline in ethyl ether dropwise to the flask while stirring.

- Stir the resulting thick suspension at room temperature for one hour.

- Cool the mixture to 15–20°C in an ice bath and obtain the product by suction filtration.

Industrial Production Methods: Industrial production of maleanilic acid, p-methyl-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal waste.

Types of Reactions:

Hydrolysis: Under acidic or basic conditions, maleanilic acid, p-methyl-, can undergo hydrolysis, breaking the amide bond between the maleic acid and p-methylaniline groups. This reaction yields maleic acid and p-methylaniline.

Condensation Reactions: It can participate in condensation reactions to form various derivatives.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Condensation Reactions: Often involve reagents like acetic anhydride and sodium acetate.

Major Products:

Hydrolysis: Maleic acid and p-methylaniline.

Condensation Reactions: Various substituted maleimides and related compounds.

科学的研究の応用

Maleanilic acid, p-methyl-, also known as N-phenylmaleimide, is a compound with various applications in scientific research, industry, and medicine. Its synthesis typically involves reacting maleic anhydride with p-methylaniline.

Scientific Research Applications

Maleanilic acid, p-methyl- is utilized in diverse scientific fields:

Chemistry Maleanilic acid, p-methyl-, serves as a crucial intermediate in synthesizing substituted maleimides, which are valuable in Diels–Alder reactions and other organic transformations. It can also participate in condensation reactions to form various derivatives.

Biology This compound is investigated as a building block in synthesizing biologically active molecules. Two novel N-maleanilinic acid derivatives, including (E) – oxo -4- ((4- methyl phenyl) amino)-4- oxobut-2-enoic acid (p-MMA), have been synthesized and investigated . These derivatives have shown effectiveness against Hepatocellular carcinoma cells, Breast carcinoma cells, and colon carcinoma cells .

Medicine Maleanilic acid, p-methyl- is explored for its potential role in developing pharmaceutical compounds.

Industry It is utilized in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of maleanilic acid, p-methyl-, typically involves the reaction of maleic anhydride with p-methylaniline.

The procedure is as follows:

- Dissolve maleic anhydride in anhydrous ethyl ether in a three-necked flask equipped with a paddle-type stirrer, reflux condenser, and dropping funnel.

- Add a solution of p-methylaniline in ethyl ether dropwise to the flask while stirring.

- Stir the resulting thick suspension at room temperature for one hour.

- Cool the mixture to 15–20°C in an ice bath and obtain the product by suction filtration.

Industrial production follows similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity, using continuous flow reactors and automated systems for efficient production with minimal waste. A new p-methoxyphenyl (ML) and p-fluorophenyl (FL) maleanilic acid bidentate ligands were green synthesized by a solvent-free reaction .

Reactions

Hydrolysis Maleanilic acid, p-methyl-, can undergo hydrolysis under acidic or basic conditions, breaking the amide bond between the maleic acid and p-methylaniline groups, yielding maleic acid and p-methylaniline. Typically, this is performed using hydrochloric acid or sodium hydroxide.

作用機序

The mechanism of action of maleanilic acid, p-methyl-, involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amide bond and the double bonds in the maleic acid moiety make it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions and applications it is involved in.

類似化合物との比較

Maleanilic acid, p-methyl-, can be compared with other similar compounds such as:

Maleanilic acid: The parent compound without the methyl substitution.

N-Phenylmaleimide: A derivative where the amide nitrogen is bonded to a phenyl group.

Substituted Maleimides: Compounds with various substituents on the phenyl ring or the maleimide moiety.

Uniqueness: The presence of the methyl group at the para position in maleanilic acid, p-methyl-, imparts unique chemical properties, such as altered reactivity and solubility, compared to its unsubstituted counterpart. This makes it a valuable intermediate in the synthesis of specialized chemical products.

生物活性

Maleanilic acid, p-methyl- (also known as p-Methyl Maleanilic Acid or N-phenylmaleimide) is a compound of significant interest in the fields of chemistry and biology due to its diverse biological activities and applications. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and research findings.

Target of Action

p-Methyl Maleanilic Acid primarily interacts with nucleophilic groups in biological systems, participating in condensation reactions to form new amides or esters. This interaction is essential for its biological efficacy as it allows the compound to modify other biomolecules.

Mode of Action

The maleic acid moiety in p-Methyl Maleanilic Acid can undergo hydrolysis under varying pH conditions, leading to the release of maleic acid and p-methylaniline. This hydrolysis can influence the compound's stability and efficacy in biological environments.

Biochemical Pathways

The synthesis of p-Methyl Maleanilic Acid involves the acylation of aniline, highlighting its role as an intermediate in various biochemical pathways. Its derivatives have been shown to exhibit significant impacts on cellular processes, including enzyme inhibition and changes in gene expression .

Pharmacokinetics

Research on structurally similar organoselenium-based maleanilic acids has utilized advanced computational methods such as Density Functional Theory (DFT) to analyze their pharmacokinetics and drug-likeness characteristics. These studies suggest that variations in structure can lead to different biological activities and interactions within biological systems.

Cellular Effects

Studies indicate that p-Methyl Maleanilic Acid and its derivatives exhibit cytotoxic effects against various cancer cell lines, including Hepatocellular carcinoma and Breast carcinoma cells. The compounds have been found to suppress tumorigenic functions, suggesting potential applications in cancer therapy .

Molecular Mechanism

The molecular interactions of p-Methyl Maleanilic Acid include binding with biomolecules that can lead to enzyme inhibition or activation. These interactions are crucial for understanding its therapeutic potential and safety profile .

Research Applications

p-Methyl Maleanilic Acid has several applications across different fields:

- Chemistry : Used as an intermediate in synthesizing substituted maleimides, which are valuable in organic transformations.

- Biology : Investigated for its potential as a building block in synthesizing biologically active molecules.

- Medicine : Explored for its role in developing pharmaceutical compounds targeting cancer cells.

- Industry : Utilized in producing polymers and resins due to its chemical reactivity .

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of p-Methyl Maleanilic Acid derivatives on various cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| p-MMA | Hepatocellular Carcinoma | 15 |

| p-MMA | Breast Carcinoma | 20 |

| p-MOMA | Colon Carcinoma | 25 |

These findings demonstrate the potential of these compounds as anti-cancer agents, with varying degrees of effectiveness against different types of cancer cells .

Antimicrobial Activity

In another study focusing on antimicrobial properties, p-Methyl Maleanilic Acid derivatives were tested against various bacteria and fungi:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Aspergillus flavus | Weak |

The results indicated that while these compounds showed high activity against certain bacteria, their effectiveness against fungi was limited .

化学反応の分析

Hydrolysis Reactions

Hydrolysis occurs under acidic (HCl) or basic (NaOH) conditions, cleaving the amide bond:

-

Activation energy : 85–95 kJ/mol (determined via thermogravimetric analysis)

-

Optimal pH range : 2.5–3.5 (acidic) or 9.5–10.5 (basic)

Thiazolidine Formation ( )

Reaction with thiourea in refluxing ethanol produces 2-imino-thiazolidine derivatives :

Conditions :

-

Temperature: 78°C (ethanol reflux)

-

Time: 4–6 hours

-

Key intermediates: Michael adducts formed via nucleophilic attack at the α,β-unsaturated carbonyl

Product characterization :

-

FT-IR : Disappearance of ν(C=O) at 1,710 cm⁻¹, new ν(C-N) at 1,240 cm⁻¹

-

Mass spectrometry : Characteristic fragmentation at m/z 207 (M⁺ – CO)

Metal Chelation ( )

Coordination with Cr(III) , Mo(VI) , and W(VI) occurs via the amide nitrogen and carbonyl oxygen:

| Metal | Coordination Site | Stability Constant (log K) |

|---|---|---|

| Chromium | Amide N, Carbonyl O | 4.8 ± 0.2 |

| Molybdenum | Amide N, Carbonyl O | 5.1 ± 0.3 |

Oxidation Reactions ( )

Oxidation with KMnO₄ or H₂O₂ modifies the α,β-unsaturated system:

Primary pathways :

-

Epoxidation : Forms oxirane derivatives at the double bond

-

Cleavage : Produces 4-oxo-2-pentenamide fragments

Reagent comparison :

| Reagent | Selectivity | Yield (%) |

|---|---|---|

| KMnO₄ (acidic) | Epoxidation | 62 |

| H₂O₂ (basic) | Oxidative cleavage | 78 |

Thermal Degradation ( )

Thermogravimetric analysis (TGA) under argon reveals two-stage decomposition:

| Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|---|

| 1 | 140–205 | 48.8 | Cleavage of C₄–N₇ bond |

| 2 | 210–310 | 20.4 | Formamide elimination |

Activation parameters (Kissinger method):

-

ΔH‡: 120 kJ/mol

-

ΔS‡: −85 J/(mol·K)

Biological Derivatization ( )

Antitumor activity against HepG2 hepatocellular carcinoma (IC₅₀ = 18 μM) is enhanced via:

-

N-Alkylation : Improves membrane permeability

-

Carbodiimide coupling : Conjugation with targeting ligands

特性

IUPAC Name |

(Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWFSWMZGGZHGD-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219864 | |

| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24870-11-9 | |

| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24870-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, (Z)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。